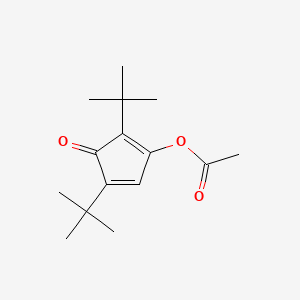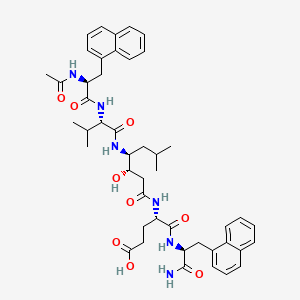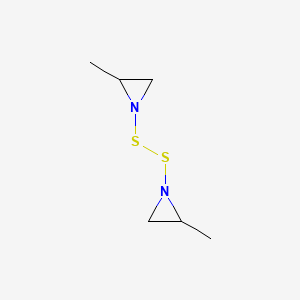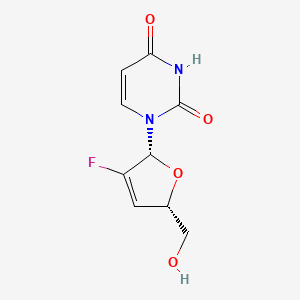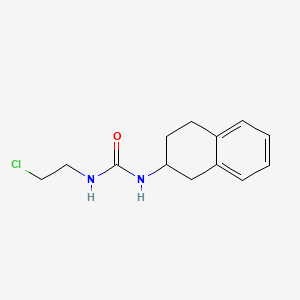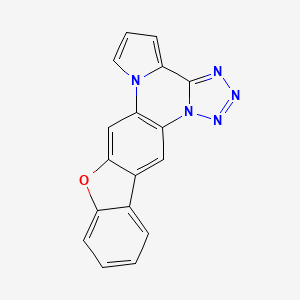
4,5-Dimethyl-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethyl-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antitumor agents. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group into the acridine ring.
Alkylation: Addition of the dimethylamino group to the propyl chain.
Amination: Attachment of the propylamino group to the acridine core.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the nitro group or other functional groups.
Reduction: Reduction reactions may convert the nitro group to an amine group.
Substitution: Various substitution reactions can occur, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, acridine derivatives are often studied for their interactions with DNA and RNA, making them useful in genetic and molecular biology studies.
Medicine
Medically, acridine compounds have been investigated for their potential as antitumor agents, antimicrobial agents, and in photodynamic therapy.
Industry
Industrially, such compounds may be used in the development of dyes, pigments, and other chemical products.
作用機序
The mechanism of action of 4,5-Dimethyl-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine likely involves interaction with biological macromolecules such as DNA. The compound may intercalate into DNA strands, disrupting replication and transcription processes, which is a common mechanism for antitumor activity.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antiseptic properties.
Amsacrine: An antitumor agent that intercalates into DNA.
Uniqueness
4,5-Dimethyl-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine is unique due to its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other acridine derivatives.
特性
CAS番号 |
176915-35-8 |
|---|---|
分子式 |
C20H24N4O2 |
分子量 |
352.4 g/mol |
IUPAC名 |
N-(4,5-dimethyl-1-nitroacridin-9-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C20H24N4O2/c1-13-7-5-8-15-18(13)22-19-14(2)9-10-16(24(25)26)17(19)20(15)21-11-6-12-23(3)4/h5,7-10H,6,11-12H2,1-4H3,(H,21,22) |
InChIキー |
QBJNJPAZWDZISN-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=C3C(=CC=C(C3=N2)C)[N+](=O)[O-])NCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



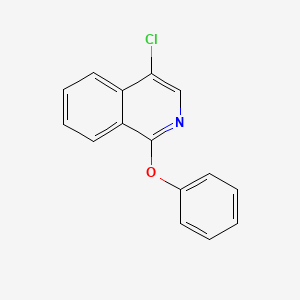
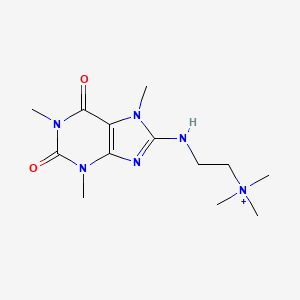


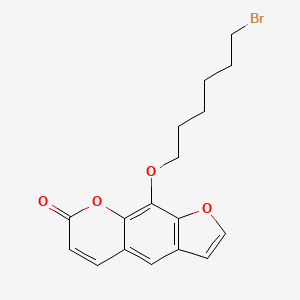
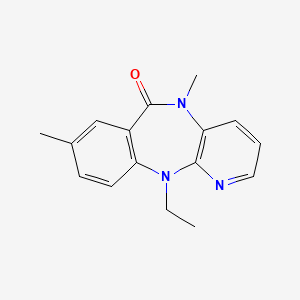
![7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12805558.png)
